

Flufenoximacil molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flufenoximacil*

Cat. No.: B13867611

[Get Quote](#)

An In-depth Technical Guide to **Flufenoximacil**: Molecular Structure, IUPAC Nomenclature, and Mechanism of Action

For researchers, scientists, and professionals engaged in drug development and agrochemical innovation, this document provides a comprehensive technical overview of **Flufenoximacil**, a next-generation herbicide. This guide details its molecular characteristics, physicochemical properties, and mechanism of action, supplemented with a visualization of its interaction with the protoporphyrinogen oxidase enzyme.

Molecular Structure and IUPAC Name

Flufenoximacil is a complex synthetic organic molecule with specific stereochemistry that is crucial for its biological activity.

IUPAC Name: methyl (2R)-2-{{(E)-({{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino}oxy}propanoate[1][2][3]

Molecular Formula: C₁₇H₁₄ClF₄N₃O₅[3]

Structure:

The molecular structure of **Flufenoximacil** is characterized by a substituted phenyl ring linked to a pyrimidinedione heterocyclic system. An oxime ether side chain containing a chiral center

is also a key feature.

(Image of the 2D structure of **Flufenoximacil** should be inserted here if available in the execution environment)

Canonical SMILES: C--INVALID-LINK--

O/N=C/C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

InChI Key: ZZGYBWJUIGAFSS-FVYVAXIKSA-N[3][4]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological characteristics of **Flufenoximacil** is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and herbicidal efficacy.

Property	Value	Source
Molecular Weight	451.8 g/mol	[4]
XLogP3	2.9	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	8	[4]
Rotatable Bond Count	7	[4]
Exact Mass	451.0558109 g/mol	[4]
Topological Polar Surface Area	88.5 Å ²	[4]
Heavy Atom Count	30	[4]
Biological Activity	Herbicide, Protoporphyrinogen Oxidase Inhibitor	[5][6]
Mode of Action	Contact-based, non-selective herbicide	[5][6]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Flufenoximacil's herbicidal activity stems from its function as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protopox.[1] This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals, as it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][7]

The inhibition of PPO by **Flufenoximacil** leads to the accumulation of PPGIX in the cytoplasm.[7] This accumulated PPGIX is then non-enzymatically oxidized to PPIX. When exposed to light, this excess PPIX, a photosensitizing molecule, generates singlet oxygen.[7] These highly reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant.[1] This light-dependent, rapid "burn-down" effect is characteristic of PPO-inhibiting herbicides.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the chlorophyll and heme biosynthesis pathway, highlighting the role of protoporphyrinogen oxidase and the inhibitory action of **Flufenoximacil**.

[Click to download full resolution via product page](#)

Mechanism of action of **Flufenoximacil**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Flufenoximacil** are proprietary to its developers. However, a general overview of the synthetic and assay methodologies can be described.

Synthesis of Flufenoximacil

The synthesis of **Flufenoximacil** is a multi-step process that likely involves the following key stages:[8]

- Formation of Key Intermediates: This would involve the synthesis of the substituted phenyl-pyrimidinedione core and the chiral oxime ether side chain separately.
- Coupling Reaction: A crucial step would be the coupling of the phenyl-pyrimidinedione intermediate with the side-chain precursor to form the final molecule.
- Purification: The crude product would undergo purification, likely using techniques such as column chromatography, to isolate **Flufenoximacil** in high purity.

In Vitro PPO Inhibition Assay

To determine the inhibitory activity of **Flufenoximacil** against the PPO enzyme, an in vitro assay would be conducted. A generalized protocol would involve:

- Enzyme Preparation: Isolation and purification of PPO from a plant source.
- Assay Reaction: A reaction mixture would be prepared containing the purified PPO enzyme, its substrate (protoporphyrinogen IX), and varying concentrations of **Flufenoximacil**.
- Activity Measurement: The rate of formation of protoporphyrin IX would be measured spectrophotometrically.
- IC₅₀ Determination: The concentration of **Flufenoximacil** required to inhibit 50% of the PPO enzyme activity (IC₅₀) would be calculated to quantify its inhibitory potency.

Applications and Significance

Flufenoximacil is a broad-spectrum, contact-based, non-selective herbicide.^{[5][6]} It has demonstrated high efficacy against a wide range of weed species, including those that have developed resistance to other herbicides like glyphosate and glufosinate.^[5] Its rapid action and effectiveness at low doses make it a valuable tool in modern agriculture for weed management in various settings such as plantations, orchards, and non-croplands.^[5] The development of **Flufenoximacil** represents a significant advancement in the ongoing effort to manage herbicide resistance and ensure global food security.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. Flufenoximacil | C17H14ClF4N3O5 | CID 166453972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kingagroot.com [kingagroot.com]
- 6. Flufenoximacil (Ref: QYNS101)-Pesticide database [wppdb.com]
- 7. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Flufenoximacil [smolecule.com]
- To cite this document: BenchChem. [Flufenoximacil molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13867611#flufenoximacil-molecular-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com